molecular formula C10H10N4O4 B1461854 Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2104152-61-4

Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1461854
M. Wt: 250.21 g/mol
InChI Key: HROHEMFPXVUULM-UHFFFAOYSA-N
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Description

“Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that falls under the category of triazolopyrimidines . Triazolopyrimidines are widely used in the design of anticancer agents .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core with a methoxy-2-oxoethyl group at the 7-position and a carboxylate group at the 6-position . The exact 3D structure is not available in the current literature.

Scientific Research Applications

Anticancer Agents

The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells . It could inhibit the growth and colony formation of MGC-803 cells . It also exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

RORγt Inverse Agonists

This compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in the pathogenesis of several autoimmune diseases.

PHD-1 Inhibitors

It also acts as PHD-1 inhibitors . PHD-1 is a prolyl hydroxylase domain-containing protein that plays a key role in cellular responses to hypoxia.

JAK1 and JAK2 Inhibitors

The compound is utilized as JAK1 and JAK2 inhibitors . The Janus kinases (JAKs) are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.

Cardiovascular Disorders

These compounds are utilized in the treatment of cardiovascular disorders . They can help manage conditions such as hypertension, heart failure, and ischemic heart disease.

Type 2 Diabetes Treatment

The compound is used in the treatment of type 2 diabetes . It can help regulate blood glucose levels and improve insulin sensitivity.

Hyperproliferative Disorders

It is used in the treatment of hyperproliferative disorders . These are conditions characterized by the excessive proliferation of cells, which can lead to diseases like psoriasis and cancer.

HIV TAR RNA Binding

The compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This could potentially lead to new treatments for HIV.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the known anticancer activity of triazolopyrimidines , this compound could be of interest in the development of new anticancer drugs.

properties

IUPAC Name

methyl 7-(2-methoxy-2-oxoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-17-8(15)3-7-6(9(16)18-2)4-11-10-12-5-13-14(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROHEMFPXVUULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC2=NC=NN12)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
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Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Citations

For This Compound
2
Citations
AA Kruzhilin, VA Polikarchyuk… - … of Corrosion and …, 2021 - pdfs.semanticscholar.org
The article suggests a new method for the synthesis of new 7-(2-methoxy-2-oxoethyl)-[1, 2, 4] triazolo [1, 5-a] pyrimidine-6-carboxylates containing various substituents at position 2 of …
Number of citations: 2 pdfs.semanticscholar.org
VА Polikarchuk, YV Chertova, AY Potapov… - Chemistry of …, 2020 - Springer
Novel variants of the multicomponent reaction for the synthesis of 1,2,4-triazolo[1,5-а]pyrimidines and pyrido[3,4-е][1,2,4]triazolo[1,5-а]pyrimidines | SpringerLink Skip to main content …
Number of citations: 2 link.springer.com

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